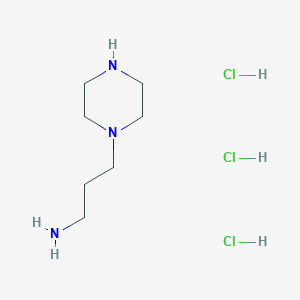

N-(3-Aminopropyl)piperazine trihydrochloride

Description

X-ray Crystallographic Data Interpretation

X-ray crystallographic analysis of related piperazine-containing compounds provides valuable insights into the structural characteristics of this compound. Crystallographic studies of 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-aminium chloride, a structurally analogous compound, reveal significant details about the hydrogen bonding patterns and molecular packing arrangements typical of these systems. The crystal structure exhibits monoclinic symmetry with space group P21/c, indicating a specific three-dimensional arrangement that maximizes intermolecular interactions.

The crystallographic data demonstrates unit cell parameters of a = 10.9035(9) Å, b = 15.9679(13) Å, c = 7.8750(6) Å, and β = 96.693(4)°, providing precise measurements of the crystal lattice dimensions. The calculated density of 1.155 Mg m⁻³ reflects the efficient packing of molecules within the crystal structure. These crystallographic parameters indicate that the molecules adopt specific orientations that optimize both electrostatic interactions and hydrogen bonding networks.

| Crystallographic Parameter | Value | Unit |

|---|---|---|

| Space Group | P21/c | - |

| Unit Cell a | 10.9035(9) | Å |

| Unit Cell b | 15.9679(13) | Å |

| Unit Cell c | 7.8750(6) | Å |

| Beta Angle | 96.693(4) | ° |

| Cell Volume | 1361.74(19) | ų |

| Calculated Density | 1.155 | Mg m⁻³ |

| Formula Units per Cell | 4 | - |

The hydrogen bonding analysis reveals that cations form infinite chains along the crystallographic direction through N—H⋯N bonds, while N—H⋯Cl hydrogen bonds create three-dimensional networks linking anions and cations. These structural features demonstrate the critical role of hydrogen bonding in determining the overall crystal architecture and stability.

Conformational Isomerism Studies

Conformational analysis of piperazine-containing compounds reveals the fundamental importance of ring conformation in determining molecular properties and intermolecular interactions. The piperazine ring system can adopt several distinct conformational states, with the chair conformation being thermodynamically most favorable, followed by twist-boat, boat, and half-chair arrangements. Research indicates that the chair conformation is more stable than alternative conformations by approximately 8 kilocalories per mole, establishing it as the predominant form under equilibrium conditions.

In this compound, the piperazine ring preferentially adopts the chair conformation, which positions the nitrogen atoms in optimal orientations for hydrogen bonding interactions. This conformational preference significantly influences the overall molecular geometry and affects the spatial arrangement of the aminopropyl side chain. The chair conformation allows for equatorial or axial positioning of substituents, with the aminopropyl group typically occupying an equatorial position to minimize steric interactions.

Nuclear magnetic resonance spectroscopy studies of related piperazine compounds demonstrate that conformational interconversion between chair and boat forms occurs readily in solution when tertiary amine groups are present. However, protonation of the nitrogen atoms, as occurs in the trihydrochloride salt formation, significantly increases the activation energy barrier for conformational changes, effectively stabilizing the chair conformation at room temperature. This conformational stabilization contributes to the structural consistency observed in crystallographic studies and influences the compound's physical properties.

The aminopropyl side chain exhibits additional conformational flexibility through rotation around the carbon-nitrogen and carbon-carbon bonds. Computational studies suggest that extended conformations of the propyl chain are favored to minimize intramolecular steric interactions while maximizing opportunities for intermolecular hydrogen bonding. The terminal amino group can adopt various orientations that optimize its participation in hydrogen bonding networks within the crystal structure.

Comparative Structural Relationship with Parent Amine (3-(Piperazin-1-yl)propan-1-amine)

The structural relationship between this compound and its parent amine 3-(piperazin-1-yl)propan-1-amine reveals fundamental differences arising from salt formation and protonation effects. The parent amine, with molecular formula C7H17N3 and molecular weight 143.234, represents the neutral form of the compound without associated hydrochloride groups. This free base form exhibits different physical properties, including altered solubility characteristics and modified hydrogen bonding capabilities compared to the trihydrochloride salt.

The parent amine 3-(piperazin-1-yl)propan-1-amine is characterized by a boiling point of 240°C at 760 mmHg and a density of 0.946 g/cm³, indicating significantly different physical properties compared to the salt form. The Chemical Abstracts Service number for the parent amine is 34885-02-4, providing distinct identification from the trihydrochloride derivative. The flash point of 98.9°C for the parent amine reflects its lower thermal stability compared to the salt form, which benefits from increased intermolecular interactions due to ionic character.

| Property | Parent Amine | Trihydrochloride Salt |

|---|---|---|

| Molecular Formula | C7H17N3 | C7H20Cl3N3 |

| Molecular Weight | 143.234 | 252.61 |

| Chemical Abstracts Service Number | 34885-02-4 | 52198-67-1 |

| Boiling Point | 240°C at 760 mmHg | 350.5°C at 760 mmHg |

| Density | 0.946 g/cm³ | Not specified |

| Flash Point | 98.9°C | 165.8°C |

The protonation pattern in the trihydrochloride salt involves all three nitrogen atoms present in the molecule: the two piperazine nitrogen atoms and the terminal amino group. This extensive protonation creates a highly charged molecular species that exhibits enhanced solubility in polar solvents and dramatically altered intermolecular interaction patterns compared to the neutral parent amine. The presence of three chloride counterions necessitates the formation of complex hydrogen bonding networks to maintain charge neutrality and crystal stability.

Properties

IUPAC Name |

3-piperazin-1-ylpropan-1-amine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3.3ClH/c8-2-1-5-10-6-3-9-4-7-10;;;/h9H,1-8H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDFJVDYTJSSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40615258 | |

| Record name | 3-(Piperazin-1-yl)propan-1-amine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52198-67-1 | |

| Record name | 3-(Piperazin-1-yl)propan-1-amine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation-Based Synthesis

One common route involves the alkylation of piperazine derivatives with protected aminopropyl halides, followed by deprotection and salt formation:

- Step 1: Alkylation

The starting piperazine derivative is reacted with Boc-protected 3-bromopropylcarbamate in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylacetamide at elevated temperatures (e.g., 60°C overnight). This yields a Boc-protected intermediate. - Step 2: Deprotection

The Boc group is removed by treatment with hydrochloric acid in an organic solvent such as dioxane at room temperature overnight, precipitating the free amine as its hydrochloride salt. - Step 3: Isolation

The product is isolated by filtration and drying to yield N-(3-aminopropyl)piperazine trihydrochloride as a solid. - Yields & Purity

This method achieves moderate yields (~56%) with high purity confirmed by mass spectrometry and NMR analysis.

Catalytic Hydrogenation Route

Another method involves catalytic hydrogenation of substituted piperazine derivatives to reduce functional groups and generate the aminopropyl piperazine structure:

- A substituted piperazine-trihydrochloride is hydrogenated in an alcoholic solvent under mild pressure (1-10 atm) and temperatures (0-60°C) in the presence of palladium catalyst.

- After hydrogenation, the mixture is filtered to remove catalyst and the product is precipitated by treatment with alcoholic hydrogen chloride.

- This method is useful for preparing derivatives with hydroxyl or other substituents on the propyl chain and yields crystalline trihydrochloride salts with melting points around 260°C.

Two-Step Microwave-Assisted Alkylation

Microwave-assisted synthesis has been employed for preparing intermediates used in the synthesis of N-(3-aminopropyl)piperazine derivatives:

- Step 1: Formation of Intermediate Halides

Arylamines or other amines are reacted with 1-bromo-3-chloropropane in acetonitrile under microwave irradiation (e.g., 110°C for 15 minutes), yielding arylamino-propyl chlorides in modest yields (~30%). - Step 2: Alkylation of Piperazine

These intermediates are then reacted with 1-(2-hydroxyethyl)piperazine in the presence of potassium carbonate under nitrogen atmosphere at room temperature to yield the desired substituted piperazine derivatives in yields of 60-70%. - The final products are converted to trihydrochloride salts by treatment with hydrochloric acid in methanol.

Salt Formation and Purification

- The free base forms of N-(3-aminopropyl)piperazine derivatives are converted to their trihydrochloride salts by treatment with hydrochloric acid in methanol or similar solvents.

- Purification is typically achieved by recrystallization or column chromatography using silica gel with solvent systems such as dichloromethane/methanol mixtures.

- The final products show high purity (>95%) as confirmed by NMR, HRMS, and LC-MS analysis.

Summary Table of Key Preparation Parameters

Analytical Characterization

- NMR Spectroscopy : Proton and carbon NMR confirm the substitution pattern and purity.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and formula.

- Melting Point Determination : Trihydrochloride salts typically show melting points with decomposition around 150-260°C depending on substituents.

- Chromatography : LC-MS and column chromatography are used for purification and purity assessment.

Research Findings and Notes

- The preparation methods described yield stable trihydrochloride salts suitable for pharmaceutical and biochemical applications.

- The choice of protecting groups, solvents, and reaction conditions significantly affects yield and purity.

- Microwave-assisted synthesis offers a rapid alternative for intermediate preparation but may have lower yields.

- Catalytic hydrogenation is effective for reducing substituted intermediates to the target amine but requires careful control of conditions to avoid over-reduction or decomposition.

- The trihydrochloride salt form enhances solubility and stability, facilitating further biological testing and formulation.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)piperazine trihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

APPTC has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, a study reported its effectiveness against Mycobacterium smegmatis, showcasing an antimicrobial activity of 605 U/mg .

1.2 Drug Development

APPTC is utilized in drug formulation and development due to its ability to modify the pharmacokinetic profiles of drugs. Its structure allows for the enhancement of solubility and bioavailability, which are critical parameters in drug design. The compound's amine functionality can facilitate interactions with biological targets, enhancing therapeutic efficacy.

Biochemical Research

2.1 Receptor Studies

In biochemical studies, APPTC serves as a tool for investigating the roles of various receptors in cellular signaling pathways. Its ability to interact with neurotransmitter receptors makes it valuable in neuropharmacology research. For example, compounds derived from APPTC have been explored for their potential to modulate AMPA receptors, which are crucial in synaptic transmission and plasticity .

2.2 Enzyme Inhibition

APPTC has been studied for its potential as an enzyme inhibitor. Its structural characteristics allow it to bind to enzyme active sites, thus inhibiting their activity. This property is particularly useful in the development of therapeutic agents targeting specific enzymatic pathways involved in diseases such as cancer and infections.

Material Science Applications

3.1 Surface Modification

APPTC is employed in surface modification processes, particularly in creating functionalized surfaces for biomedical applications. It can be used as a coupling agent to improve adhesion between organic materials and inorganic substrates, enhancing the performance of coatings and composites.

3.2 Polymer Chemistry

In polymer chemistry, APPTC is utilized to synthesize polymers with specific functionalities. Its amine groups can participate in polymerization reactions, leading to the formation of hydrogels and other materials suitable for drug delivery systems and tissue engineering applications .

Antimicrobial Efficacy Data

| Organism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Mycobacterium smegmatis | 20 | 5 |

| Escherichia coli | 15 | 10 |

| Staphylococcus aureus | 18 | 10 |

This table summarizes the antimicrobial efficacy of APPTC against various microorganisms, indicating its potential use as an antimicrobial agent.

Polymer Synthesis Applications

| Polymer Type | Application Area | Properties Enhanced |

|---|---|---|

| Polymeric Hydrogels | Drug Delivery | Controlled Release |

| Coatings | Biomedical Devices | Biocompatibility |

| Composites | Structural Materials | Mechanical Strength |

This table outlines the applications of APPTC in polymer synthesis, highlighting its role in enhancing the properties of various materials.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)piperazine trihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Trihydrochloride Derivatives

1-Methyl-4-(3-pyrrolidinyl)piperazine Trihydrochloride (CAS: 1390654-38-2)

- Structure : Substituted piperazine with a methyl group and a pyrrolidinyl moiety.

- Key Differences: The pyrrolidinyl substituent introduces a five-membered nitrogen ring, altering steric and electronic properties compared to the aminopropyl group in the target compound. This modification may influence receptor binding in pharmacological contexts.

- Applications : Used in ligand design for metal coordination complexes, as seen in Schiff-base ligands for copper(II) complexes .

1-(3-Fluoro-4-pyridinyl)piperazine Trihydrochloride (CAS: 1707358-41-5)

- Structure : Piperazine ring fused with a fluorinated pyridine group.

- Applications: Explored in neuroscience research as a modulator of ionotropic glutamate receptors .

General Trends :

Linear Polyamine Trihydrochloride Salts

Spermidine Trihydrochloride (CAS: 334-50-9)

- Structure : Linear C₇H₂₂Cl₃N₃ molecule with a butanediamine backbone.

- Key Differences : Lacks the piperazine ring, instead featuring a flexible chain of primary and secondary amines. This structural flexibility may enhance interactions with nucleic acids or proteins.

- Applications : Widely used in cell culture to stabilize DNA and as an autophagy inducer in aging research. Reported melting point: 257–259°C .

N-(3-Aminopropyl)-1,10-diamindecane Trihydrochloride

- Structure : A longer-chain polyamine (C₁₃H₃₃Cl₃N₃) with a decane spacer.

- Applications: Serves as a non-substrate internal standard in polyamine oxidase (PAO) assays .

Pharmacologically Active Piperazine Derivatives

Antimalarial Piperazinyl Compounds (e.g., 1c and 2c from )

- Structure : Betulinic acid derivatives with piperazine linkers.

- Key Differences: Acetylated or unprotected piperazinyl groups significantly impact antimalarial activity. For example, 1c (IC₅₀ = 220 nM) and 2c (IC₅₀ = 175 nM) demonstrate superior efficacy compared to non-piperazine analogs.

- Mechanism : The piperazine moiety enhances binding to parasitic targets, likely through electrostatic interactions with heme groups .

N-Heterocyclic Piperazine Inhibitors

Structural and Functional Analysis

Physicochemical Properties

| Property | N-(3-Aminopropyl)piperazine Trihydrochloride | Spermidine Trihydrochloride | 1-(3-Fluoro-4-pyridinyl)piperazine Trihydrochloride |

|---|---|---|---|

| Molecular Formula | C₇H₂₀Cl₃N₃ | C₇H₂₂Cl₃N₃ | C₉H₁₅Cl₃FN₃ |

| Molecular Weight (g/mol) | 254.63 | 254.63 | 290.59 |

| Melting Point (°C) | Not reported | 257–259 | Not reported |

| Solubility | High in water | High in water | High in water |

Biological Activity

N-(3-Aminopropyl)piperazine trihydrochloride is a piperazine derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including cytotoxicity, radioprotective effects, and potential therapeutic applications in cancer treatment.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a piperazine ring substituted with an aminopropyl group. Its structure allows for interactions with various biological targets, making it a compound of interest in medicinal chemistry.

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated significant cytotoxic effects of this compound on various cancer cell lines. For instance, in a study involving MOLT-4 (human leukemia) and MRC-5 (human lung fibroblast) cells, this compound reduced cell viability by over 70% . The mechanism of action appears to involve the induction of necrotic cell death, as indicated by Annexin V/PI staining experiments, which showed high tumor selectivity values .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Observations |

|---|---|---|

| MOLT-4 | 12.5 - 50.6 | Significant reduction in viability |

| MRC-5 | >70 | High sensitivity to the compound |

| A549 | 0.12 | Most potent among tested compounds |

| PC-3 | 4.47 | Effective against prostate cancer |

Radioprotective Properties

This compound has been investigated for its potential as a radioprotective agent. In experimental models, it was shown to mitigate the harmful effects of radiation exposure, thereby preserving cellular integrity and function. The study indicated that compounds similar to N-(3-Aminopropyl)piperazine exhibited no significant pathologies upon histopathological analysis after administration .

The biological activity of this compound is attributed to its ability to interact with various cellular pathways:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, thereby inhibiting proliferation.

- Inhibition of Key Enzymes : Research suggests that it may inhibit enzymes critical for tumor growth and survival.

Case Studies

- Pulmonary Fibrosis Model : In a study involving mice administered with the compound, the incidence and severity of pulmonary fibrosis were evaluated post-treatment. The results indicated a lower incidence of fibrosis compared to control groups, suggesting potential therapeutic benefits in fibrotic diseases .

- Cancer Treatment Efficacy : A series of experiments demonstrated that this compound significantly improved survival rates in mice with transplanted lymphocytic leukemia when administered at specific dosages .

Q & A

Basic: What are the standard synthetic protocols for N-(3-Aminopropyl)piperazine trihydrochloride?

Methodological Answer:

Synthesis typically involves coupling reactions using carbodiimide reagents (e.g., EDC or HBTU) and activators like HOAt or TFA. For example, in peptide derivatization, piperazine derivatives are reacted with carboxyl groups under anhydrous conditions in solvents such as THF, with triethylamine (Et₃N) as a base. Purification often employs silica gel column chromatography, followed by conversion to the trihydrochloride salt using HCl . Key steps include:

- Reagent Ratios: Stoichiometric equivalence between the amine and carboxyl components.

- Solvent Choice: THF or dichloromethane (DCM) for solubility optimization.

- Salt Formation: Acidic workup (e.g., TFA) followed by HCl treatment to precipitate the trihydrochloride form .

Basic: Which spectroscopic and analytical methods confirm the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively. For example, methylene protons adjacent to the piperazine ring appear as distinct triplets in ¹H NMR .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar compounds like hydrochlorides .

- X-ray Diffraction: Single-crystal X-ray analysis resolves stereochemistry and salt formation, as demonstrated in structurally related Schiff base compounds .

Advanced: How can reaction conditions be optimized to improve yields of N-(3-Aminopropyl)piperazine derivatives?

Methodological Answer:

Key variables include:

- Temperature: Elevated temperatures (e.g., reflux in THF) enhance reaction kinetics but may increase side reactions.

- Catalysts: Use of NaCNBH₃ for reductive amination or BOP for peptide coupling improves efficiency .

- Purification: Gradient elution in column chromatography (e.g., 0–10% MeOH in DCM) minimizes co-elution of byproducts.

- Yield Challenges: Competing hydrolysis (e.g., in aqueous conditions) can reduce yields; anhydrous solvents and inert atmospheres mitigate this .

Example Data:

In polymer resin synthesis, modification yields for similar amines ranged from 69.2% to 88.3% depending on reaction time and solvent choice .

Advanced: What role does N-(3-Aminopropyl)piperazine play in polymer resins for metal ion recovery?

Methodological Answer:

The compound’s primary amine and piperazine moieties act as chelating sites for metal ions. For example, in Ag(I) recovery:

- Functionalization: The amine group binds Ag(I) via coordination, achieving sorption capacities up to 130.7 mg/g in trans-1,4-diaminocyclohexane-modified resins .

- Selectivity: Competitive binding studies show preferential Ag(I) sorption over Cu(II) and Zn(II) in chloride solutions, attributed to ligand-metal charge transfer .

- Kinetics: Pseudo-first-order models describe sorption rates, with equilibrium reached within 2–4 hours .

Basic: What impurities are commonly observed during synthesis, and how are they characterized?

Methodological Answer:

- Byproducts: Unreacted intermediates (e.g., Boc-protected amines) or hydrolyzed derivatives.

- Analytical Techniques:

- Reference Standards: Pharmacopeial impurities (e.g., chlorinated byproducts) are quantified using calibrated HPLC methods .

Advanced: How do structural modifications of N-(3-Aminopropyl)piperazine influence pharmacological activity?

Methodological Answer:

- Schiff Base Derivatives: Condensation with aldehydes (e.g., 4-methoxy-benzaldehyde) introduces aromaticity, enhancing antibacterial activity. For instance, N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine showed inhibition zones of 12–15 mm against E. coli and S. aureus .

- Mechanistic Insights: Increased hydrophobicity improves membrane permeability, while electron-withdrawing groups (e.g., trifluoromethyl) enhance target binding .

Example Data:

Antibacterial testing via agar diffusion revealed MIC values <50 µg/mL for Gram-positive pathogens .

Advanced: What kinetic models describe the degradation or metabolic pathways of piperazine derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.